Copper;nickel - 11131-95-6

Copper;nickel

Catalog Number: EVT-14870179
CAS Number: 11131-95-6
Molecular Formula: Cu3Ni
Molecular Weight: 249.33 g/mol
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Product Introduction

Overview

Copper-nickel, also known as cupronickel, is an alloy primarily composed of copper and nickel, typically with a copper content ranging from 60% to 90%. This alloy is notable for its excellent corrosion resistance, particularly in marine environments, and is often used in applications that require durability and strength under harsh conditions. The addition of other elements such as iron and manganese can enhance the mechanical properties of copper-nickel alloys, making them suitable for various industrial applications .

Source and Classification

Copper-nickel alloys are classified based on their composition and mechanical properties. The most common types include:

  • 90-10 Alloy: Comprising 90% copper and 10% nickel, known for good corrosion resistance and strength.
  • 70-30 Alloy: Contains 70% copper and 30% nickel, offering higher strength and better resistance to seawater.
  • 66-30-2-2 Alloy: Includes additional iron and manganese, enhancing specific mechanical properties .
Synthesis Analysis

Methods

The synthesis of copper-nickel alloys can be achieved through several methods, including:

  1. Thermal Plasma Process: This method involves vapor phase condensation to produce alloy nanoparticles. It allows for large-scale production and is efficient for creating nano-sized particles suitable for various applications .
  2. Electrochemical Deposition: This technique involves depositing nickel onto copper substrates in an electrochemical cell, which can be controlled to achieve desired thicknesses and compositions .
  3. Two-Step Solution Process: In this method, copper nanowires are first synthesized in solution, followed by the coating of nickel using different solvents to control the deposition process .

Technical Details

The thermal plasma process is particularly advantageous due to its ability to create uniform alloy compositions without significant structural changes. The electrochemical methods allow for precise control over the deposition conditions, which is crucial for applications requiring specific material properties .

Molecular Structure Analysis

Structure and Data

Copper-nickel forms a substitutional solid solution where copper and nickel atoms replace each other in the crystal lattice without significant distortion. This characteristic results in a face-centered cubic (FCC) structure, which contributes to its ductility and strength.

Key structural data include:

  • Crystal System: Face-centered cubic
  • Lattice Parameter: Approximately 3.6 Å for pure copper; slight variations occur with nickel addition.
  • Solubility Range: Copper and nickel exhibit complete solubility in both solid and liquid phases .
Chemical Reactions Analysis

Reactions

Copper-nickel alloys participate in several chemical reactions relevant to their applications:

  1. Corrosion Reactions: In marine environments, copper-nickel alloys resist corrosion due to the formation of a protective oxide layer on their surface when exposed to seawater .
  2. Comproportionation Reactions: These reactions involve the simultaneous oxidation and reduction of metal ions in solution, which can be crucial in catalysis involving copper and nickel complexes .

Technical Details

The corrosion resistance is attributed to the formation of stable oxides that prevent further degradation. The comproportionation reactions are significant in understanding the redox behavior of these metals during catalytic processes .

Mechanism of Action

Process and Data

The mechanism by which copper-nickel alloys resist corrosion involves the formation of a passive layer that protects the underlying metal from aggressive ions found in seawater. This layer is primarily composed of oxides that stabilize the surface.

Key data points include:

  • Corrosion Rate: Typically low in seawater due to protective film formation.
  • Oxidation States: Copper can exist in +1 or +2 oxidation states while nickel commonly exists in +2 oxidation state during reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Ranges from 8.9 g/cm³ (90-10 alloy) to 8.95 g/cm³ (70-30 alloy).
  • Melting Point: Approximately 1100°C to 1240°C depending on composition.
  • Thermal Conductivity: Varies significantly; for example, 50 W/mK for 90-10 alloy .

Chemical Properties

Copper-nickel alloys exhibit excellent resistance to:

  • Corrosion: Particularly against chlorides.
  • Biofouling: They are less prone to fouling by marine organisms due to their antimicrobial properties .
Applications

Copper-nickel alloys are widely used across various industries due to their unique properties:

  1. Marine Applications: Used in shipbuilding, piping systems, heat exchangers, and hulls of boats due to their corrosion resistance.
  2. Chemical Industry: Employed in components exposed to corrosive environments like condensers and reactors.
  3. Electrical Applications: Utilized in electrical connectors and components where good conductivity is essential.
  4. Antimicrobial Surfaces: Increasingly used in touch surfaces for public health benefits due to their inherent antimicrobial properties .
Historical Development and Metallurgical Evolution of Copper-Nickel Alloys

Ancient and Pre-Industrial Applications: Numismatic Evidence and Early Metallurgy

The earliest documented use of copper-nickel alloys dates to the 3rd century BCE in Bactria (modern-day Afghanistan), where coins composed of approximately 75% copper and 25% nickel were minted [3]. This alloy composition—remarkably consistent with modern "cupronickel"—demonstrated advanced metallurgical understanding, as nickel ore (kupfernickel) was notoriously difficult to reduce due to its arsenic content. Concurrently, Chinese metallurgists during the Tang Dynasty (618–907 CE) developed báitóng (白銅, "white copper") by smelting local nickeliferous ores with copper and saltpeter [3] [8]. Artifacts from this era, including weaponry and ceremonial objects, contained 10–30% nickel, leveraging its corrosion resistance and silvery appearance [1] [4].

Archaeometric studies of Roman alloys (1st–4th century CE) reveal inadvertent nickel contamination (0.5–5%) in copper artifacts, indicating primitive ore processing rather than intentional alloying [7]. However, nickel-enriched iron meteorites (taenite) were deliberately forged into prestige objects, exemplified by a dagger from Tutankhamun’s tomb (14th century BCE) containing 10% nickel [8]. Pre-industrial metallurgy thus exploited both terrestrial and extraterrestrial nickel sources, primarily for aesthetic and symbolic purposes.

Table 1: Early Copper-Nickel Artifacts

Era/RegionArtifact TypeCompositionNickel Source
Bactria (235 BCE)Coinage75% Cu, 25% NiKupfernickel ore
Tang Dynasty ChinaBáitóng ingots70–90% Cu, 10–30% NiYunnan nickeliferous ores
Roman BritainBrooches/tools95–99% Cu, 0.5–5% NiUnintentional impurity
Ancient EgyptMeteoritic dagger89% Fe, 10% NiIron meteorites

20th-Century Innovations in Marine Alloy Design

The marine engineering revolution of the early 1900s drove systematic development of corrosion-resistant copper-nickel alloys. In 1925, metallurgists discovered that adding 1–2% iron and 0.5–1.5% manganese to 70% Cu-30% Ni alloys dramatically improved erosion resistance in high-velocity seawater [2] [5]. This formulation (UNS C71500) became the standard for condenser tubes in steam turbine ships, replacing more expensive admiralty brass [3]. The alloy’s performance stemmed from a stable, adherent oxide layer (Cu₂O/NiO) enriched with iron, which impeded chloride penetration and biofilm formation [1] [3].

By 1950, the 90-10 copper-nickel alloy (UNS C70600, 90% Cu, 10% Ni, 1.5% Fe, 0.8% Mn) emerged as a cost-effective alternative for naval piping systems [1] [5]. Its mechanical properties—tensile strength of 275 MPa and elongation of 35%—proved ideal for welded pipe networks carrying seawater coolant [1]. Crucially, both alloys exhibited innate biofouling resistance, reducing hull maintenance by inhibiting barnacle and algae adhesion without toxic coatings [2] [3]. Field trials on WWII vessels confirmed service lifetimes exceeding 40 years in saline environments, establishing copper-nickel as the "marine supreme" material [2].

Table 2: 20th-Century Marine Copper-Nickel Alloys

Alloy (Common Name)Composition (%)Tensile Strength (MPa)Max Seawater Flow Velocity (m/s)Primary Naval Application
70-30 CuNi (C71500)Cu 70, Ni 30, Fe 0.7, Mn 1.03604.5Steam turbine condensers, heat exchangers
90-10 CuNi (C70600)Cu 90, Ni 10, Fe 1.8, Mn 0.82753.5Piping systems, pump shafts

Role of Cold War-Era Industrial Demands on Alloy Standardization

Cold War military-industrial requirements (1950–1980) catalyzed global standardization of copper-nickel alloys. Nuclear submarine programs demanded leak-proof hydraulic tubing resistant to deep-ocean pressures and biocide-free antifouling properties to minimize acoustic signatures [3]. This drove ASTM International to codify compositional tolerances in 1952, notably restricting lead impurities in UNS C70600 to ≤0.05% to prevent hot cracking during welding [2] [5]. Concurrently, NATO’s Mutual Defense Assistance Act (1950) harmonized material specifications across member states, leading to EN 1652 (Europe) and ISO 1634 (global) standards for copper-nickel plate and sheet [3] [5].

Resource scarcity during the 1973 oil crisis further accelerated alloy optimization. Desalination plants in the Middle East adopted lean-nickel variants like 66-30-2-2 Cu-Ni-Fe-Mn (UNS C71640) to reduce costs while maintaining erosion resistance in high-flow evaporators [3] [6]. This alloy’s iron content (2.3%) enhanced protective film formation in hypersaline brines, while manganese (2.5%) improved castability [5]. By 1980, over 85% of new thermal desalination units worldwide specified UNS C71640 tubing, demonstrating how military-driven standards enabled civilian technological transfer [3].

Table 3: Cold War-Era Standardization Milestones

YearStandardKey Parameters ControlledIndustrial Driver
1952ASTM B122/B171Pb ≤0.05%, Fe/Mn ratios, tensile strength ≥275 MPaNuclear submarine hydraulic systems
1968MIL-T-16420 (USN)Eddy-current testing, hydrostatic pressure toleranceAircraft carrier condenser tubing
1975EN 1652 (Euronorm)Ni±1%, Fe±0.3%, trace element ceilings (S, P, C)NATO interoperability requirements
1981ISO 1634Dimensional tolerances, proof stress minimaGlobal desalination plant expansion

Properties

CAS Number

11131-95-6

Product Name

Copper;nickel

IUPAC Name

copper;nickel

Molecular Formula

Cu3Ni

Molecular Weight

249.33 g/mol

InChI

InChI=1S/3Cu.Ni

InChI Key

WMXMOYTZYUMRLO-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Cu].[Cu].[Cu]

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